

Aplyronine C Synthesis Technical Support Center

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Compound of Interest

Compound Name: Aplyronine C

Cat. No.: B1239267

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Welcome to the **Aplyronine C** Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the total synthesis of **Aplyronine C**, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common overall yield for the total synthesis of **Aplyronine C**, and what is the longest linear sequence?

A recent highly stereocontrolled total synthesis of **Aplyronine C** was achieved with an overall yield of 3.6% over a longest linear sequence of 28 steps.^{[1][2]} This is a significant improvement over previous methods, which required 45 steps.^{[1][2]}

Q2: What is the most critical coupling reaction for maximizing the yield of the **Aplyronine C** backbone?

The crucial step for assembling the full **Aplyronine C** backbone is the boron-mediated aldol coupling of the C1–C27 macrocyclic aldehyde with the C28–C34 N-vinylformamide-bearing

methyl ketone.^{[1][2][3]} Careful optimization of this reaction is paramount for a successful synthesis.

Q3: Are there alternative coupling strategies to the boron-mediated aldol reaction?

Yes, earlier strategies explored a Horner-Wadsworth-Emmons (HWE) fragment coupling.^{[1][2]} However, this approach was ultimately aborted in favor of the more successful aldol coupling strategy.^{[1][2]} For the related Aplyronine A, a second-generation synthesis utilized Ni/Cr-mediated coupling reactions, which significantly improved the yield and reduced the number of steps.^{[4][5]}

Q4: Why is the introduction of the C31 acetate moiety at an early stage important?

Introducing the C31 acetate moiety early in the synthesis of the C28–C34 fragment is crucial because β -acetoxy ketone intermediates are prone to elimination.^{[1][2]} Early introduction helps to stabilize the intermediate and prevent this side reaction, thereby improving the overall yield.^{[1][2]}

Troubleshooting Guides

Issue 1: Low Yield in the C27–C28 Boron-Mediated Aldol Fragment Coupling

Symptoms:

- Low yield of the desired β -hydroxy ketone product (17).
- Recovery of unreacted starting materials (aldehyde 7 and ketone 6).
- Formation of decomposition products.

Possible Causes and Solutions:

Cause	Recommended Solution
Suboptimal Enolization Conditions	Use <i>c</i> -Hex ₂ BCl and Et ₃ N for the enolization of the C28–C34 ketone (6) at -10 °C. Ensure slow addition of the enolate to the C1–C27 aldehyde (7) at -78 °C.[1][2]
Stoichiometry of Reactants	Use an excess of the ketone enolate (e.g., 3 equivalents) to drive the reaction to completion and allow for good recovery of the excess ketone.[1][2]
Harsh Workup Conditions	Employ a mild, non-oxidative workup procedure to prevent degradation of the sensitive aldol product.[1][2]

Issue 2: Poor Diastereoselectivity in the C29 Ketone Reduction

Symptoms:

- Formation of a mixture of diastereomers at the C29 position.
- Low yield of the desired alcohol.
- Formation of elimination-related byproducts.

Possible Causes and Solutions:

Cause	Recommended Solution
Inappropriate Reducing Agent	While NaBH ₄ gives poor selectivity (2:1 dr), and bulky reducing agents like L-selectride can lead to elimination, Zn(BH ₄) ₂ has been shown to provide excellent diastereoselectivity (10:1 dr) and high yield (90%). ^{[1][2]}
Suboptimal Reaction Conditions	Luche conditions (NaBH ₄ , CeCl ₃ ·7H ₂ O) can improve diastereoselectivity (7:1 dr) but may result in lower yields. ^{[1][2]}

Issue 3: Difficulty with the (Z) to (E) Isomerization of the N-Vinylformamide

Symptoms:

- Incomplete isomerization to the desired (E)-vinylformamide.
- Failure of isomerization with fragments bearing certain protecting groups.

Possible Causes and Solutions:

Cause	Recommended Solution
Ineffective Isomerization Conditions	Use stoichiometric iodine under light-free conditions for a smooth isomerization. ^{[1][2]}
Interfering Protecting Groups	Isomerization may fail on fragments with a C31-OTES or -OPMB group. Ensure the C31 acetate moiety is in place before attempting isomerization. ^{[1][2]}

Issue 4: Elimination of the β -Acetoxy Ketone Intermediate

Symptoms:

- Formation of an enone byproduct.
- Reduced yield of the desired ketone.

Possible Causes and Solutions:

Cause	Recommended Solution
Instability of the Intermediate	Handle all β -acetoxy ketone intermediates with care.[1][2] During the deoxygenation at C27, use a two-step procedure: dehydration with the Burgess reagent followed by reduction with Stryker's reagent to minimize elimination.[2]

Key Experimental Protocols

Protocol 1: Optimized Boron-Mediated Aldol Coupling of Fragments 6 and 7

This protocol describes the crucial coupling of the C1–C27 aldehyde (7) and the C28–C34 ketone (6).

- Enolization: Dissolve the C28–C34 ketone (6) in an appropriate solvent and cool to $-10\text{ }^{\circ}\text{C}$. Add $c\text{-Hex}_2\text{BCl}$ and Et_3N to facilitate the enolization.
- Coupling: Slowly add the resulting enolate solution (3 equivalents) to a solution of the C1–C27 aldehyde (7) at $-78\text{ }^{\circ}\text{C}$.
- Workup: After the reaction is complete, perform a mild, non-oxidative workup to isolate the β -hydroxy ketone (17).
- Yield: This optimized procedure has been reported to yield 61% of the desired product with good recovery of the excess ketone.[1][2]

Protocol 2: Stereoselective Reduction of the C29 Ketone

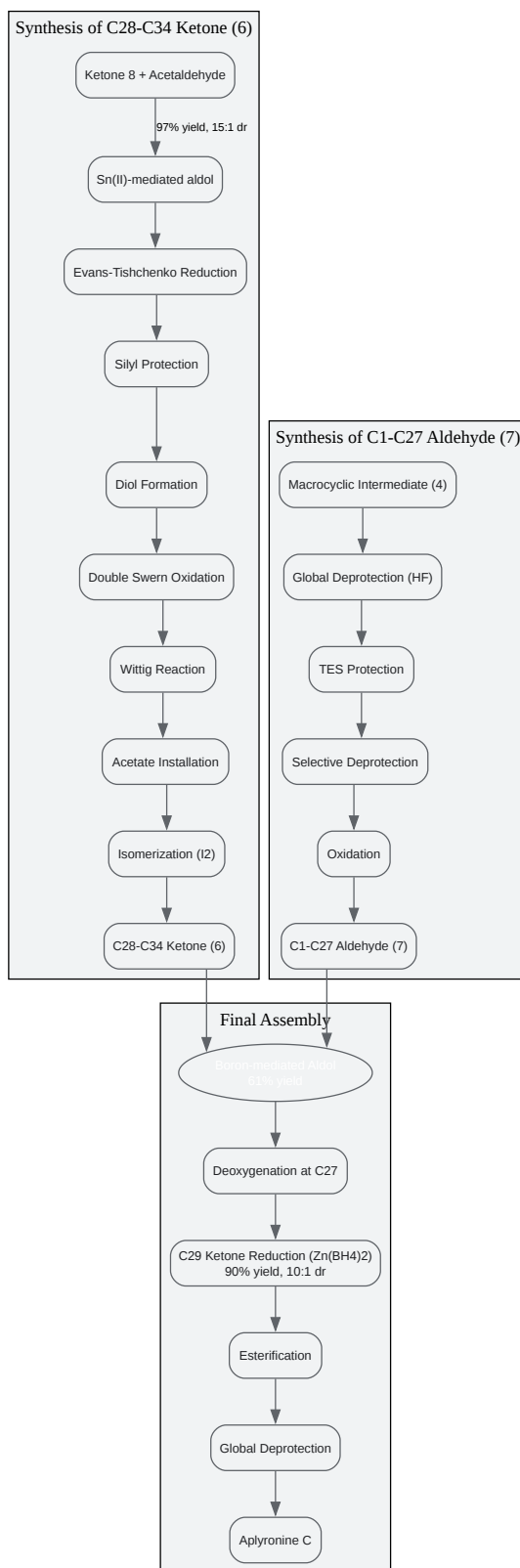
This protocol details the highly diastereoselective reduction of the C29 ketone.

- Reaction Setup: Dissolve the ketone substrate in Et₂O.
- Reduction: Add Zn(BH₄)₂ to the solution.
- Analysis: Monitor the reaction for the disappearance of the starting material.
- Yield and Selectivity: This method has been shown to produce the desired alcohol in 90% yield with a 10:1 diastereomeric ratio.^[1]

Quantitative Data Summary

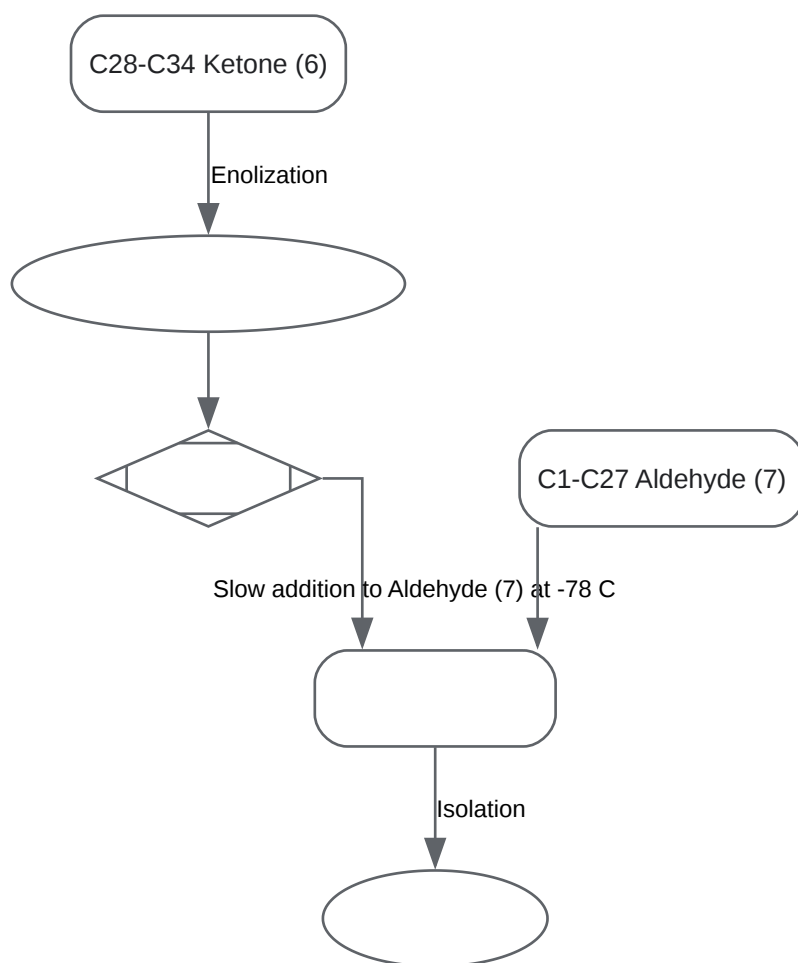
Reaction Step	Reagents/Conditions	Yield (%)	Diastereomeric Ratio (dr)	Reference
Sn(II)-mediated aldol reaction	Ketone 8, acetaldehyde	97	15:1	[1][2]
Boron-mediated aldol coupling	c-Hex ₂ BCl/Et ₃ N, -78 °C	61	-	[1][2]
C29 Ketone Reduction	NaBH ₄ , MeOH	55	2:1	[1]
C29 Ketone Reduction	NaBH ₄ , CeCl ₃ ·7H ₂ O, 0 °C	34	7:1	[1]
C29 Ketone Reduction	Zn(BH ₄) ₂ , Et ₂ O	77-90	10:1	[1]
Wittig Reaction for N-vinylformamide	Ylide of phosphonium salt 12 (LiHMDS)	75 (over 2 steps)	8:1 (Z/E)	[1][2]
Synthesis of C28–C34 fragment 6	10 steps	60 (overall)	-	[1][2]

Visualizations



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Caption: Overall workflow for the total synthesis of **Aplyronine C**.



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Caption: Key boron-mediated aldol coupling step.

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